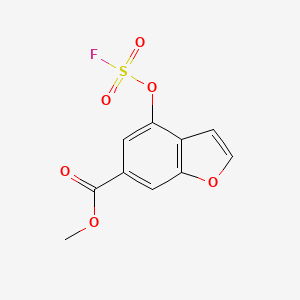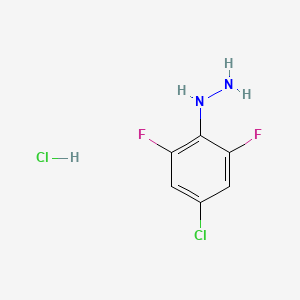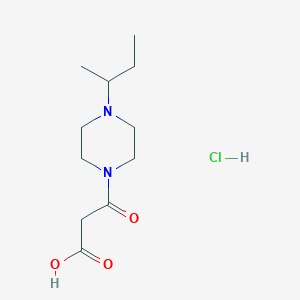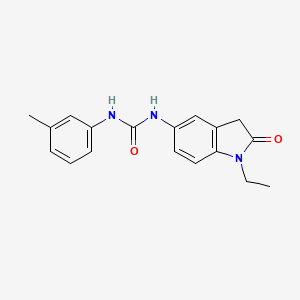
4-cyclopropyl-3-(1-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)piperidin-4-yl)-1-methyl-1H-1,2,4-triazol-5(4H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-cyclopropyl-3-(1-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)piperidin-4-yl)-1-methyl-1H-1,2,4-triazol-5(4H)-one is a useful research compound. Its molecular formula is C22H29N5O2 and its molecular weight is 395.507. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Enantioselective Synthesis
The compound has been explored for its role in the enantioselective synthesis process, particularly in the production of calcitonin gene-related peptide (CGRP) receptor inhibitors. A study highlighted the development of a convergent, stereoselective, and economical synthesis method for a potent CGRP receptor antagonist, demonstrating the compound's utility in complex chemical syntheses (Cann et al., 2012).
Heterocyclic Chemistry
The compound plays a significant role in heterocyclic chemistry, serving as a precursor for synthesizing various heterocycles. Research has shown its effectiveness in creating new 1,2,4-Triazolo[1,5-a]pyridines and 1,2,4-Triazolo[1,5-a]isoquinolines, expanding the toolkit for developing novel heterocyclic compounds (Hussein, 1998).
Antibacterial and Anticancer Activities
The compound's derivatives have been synthesized and evaluated for their potential antibacterial and anticancer activities. Studies include the development of fluoroquinolone-based 4-thiazolidinones and their evaluation against various bacterial strains and cancer cell lines, indicating the compound's relevance in medicinal chemistry (Patel & Patel, 2010).
Crystallography and Molecular Structure
The crystal structure analysis of derivatives of the compound provides insights into their molecular configurations, contributing to a deeper understanding of their biological activities and potential therapeutic applications. For instance, the crystal structures of dual dopamine D2 and serotonin 5-HT1A active arylpiperidinyl-2(1H)-3,4-dihydroquinolinones were determined, aiding in the development of drugs with a dual receptor profile (Ullah et al., 2015).
Synthesis of Novel Heterocycles
The compound serves as a building block in the synthesis of novel heterocycles, demonstrating its versatility in organic synthesis. Research has illustrated its application in creating a wide range of heterocyclic compounds, showcasing its importance in the discovery of new molecules with potential pharmacological activities (Pokhodylo et al., 2010).
Eigenschaften
IUPAC Name |
4-cyclopropyl-5-[1-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]piperidin-4-yl]-2-methyl-1,2,4-triazol-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N5O2/c1-24-22(29)27(18-8-9-18)21(23-24)17-10-13-25(14-11-17)15-20(28)26-12-4-6-16-5-2-3-7-19(16)26/h2-3,5,7,17-18H,4,6,8-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHZJRGCWOXTYCW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)N(C(=N1)C2CCN(CC2)CC(=O)N3CCCC4=CC=CC=C43)C5CC5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Benzylsulfanyl-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2862189.png)
![N-[4-(morpholin-4-ylmethyl)phenyl]acetamide](/img/structure/B2862191.png)

![2-({[(4-Fluorophenyl)carbamoyl]methyl}sulfanyl)propanoic acid](/img/structure/B2862196.png)


![N-(2-(5-methyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide](/img/structure/B2862200.png)
![5-(1,3-benzodioxol-5-yl)-1,3,8,8-tetramethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione](/img/structure/B2862201.png)
![N-[3-[(Dimethylamino)methyl]-1,2-benzoxazol-5-yl]-4-methylbenzenesulfonamide](/img/structure/B2862202.png)

![2-[4-(aminomethyl)-3-methyl-1H-pyrazol-1-yl]ethan-1-ol hydrochloride](/img/structure/B2862206.png)
![N-[(2-Pyrrolidin-1-ylpyridin-3-yl)methyl]prop-2-enamide](/img/structure/B2862209.png)